Lrrk2-IN-8

Parkinson's Disease Kinase Inhibition Mutant-Selective Pharmacology

LRRK2-IN-8 offers near-equipotent inhibition of both wild-type and G2019S mutant LRRK2 (IC50 <10 nM), a unique selectivity fingerprint with TYK2/NUAK1 off-targets (10–100 nM). This balanced profile makes it the probe of choice for target engagement studies in Parkinson's disease models. Unlike less selective alternatives, LRRK2-IN-8 enables dual-purpose investigation of LRRK2 and JAK/STAT or AMPK-related signaling crosstalk. Ensure experimental reproducibility with a well-characterized, high-purity tool compound. Bulk and custom sizes available; request a quote for competitive academic pricing.

Molecular Formula C16H12F2N6
Molecular Weight 326.30 g/mol
Cat. No. B12397866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-8
Molecular FormulaC16H12F2N6
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=NN3C1)C4=C(C=NN4)N=C2C5=C(C=CC=C5F)F
InChIInChI=1S/C16H12F2N6/c17-10-3-1-4-11(18)13(10)15-21-12-8-19-22-14(12)9-7-20-24-6-2-5-23(15)16(9)24/h1,3-4,7-8H,2,5-6H2,(H,19,22)
InChIKeyNTLDJWYHDAANKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2-IN-8: A Potent LRRK2 Inhibitor for Parkinson's Disease Research


LRRK2-IN-8 is a small molecule inhibitor targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. It demonstrates potent inhibitory activity against both wild-type LRRK2 and the pathogenic G2019S mutant, with reported IC50 values below 10 nM . The compound also exhibits off-target inhibition of TYK2 and NUAK1 within the 10–100 nM range . LRRK2-IN-8 (CAS: 2770269-44-6) is primarily utilized as a chemical probe in preclinical studies to elucidate LRRK2-mediated signaling pathways and to validate target engagement in cellular models of neurodegeneration .

LRRK2-IN-8: Why In-Class Substitution Without Empirical Comparison Risks Experimental Variability


LRRK2 inhibitors exhibit significant variability in potency, selectivity, and brain penetration, making generic substitution a high-risk approach for experimental reproducibility. While many compounds in this class, such as MLi-2, GNE-7915, and PF-06447475, share the common target of LRRK2, their specific activity against wild-type versus mutant kinases, as well as their off-target profiles, differ markedly . LRRK2-IN-8, for instance, demonstrates near-equipotent inhibition of both wild-type and G2019S LRRK2 at sub-10 nM concentrations, a profile that is not uniformly shared across all LRRK2 inhibitors . Furthermore, its documented activity against TYK2 and NUAK1 introduces a unique selectivity fingerprint that can confound phenotypic readouts if not properly accounted for . Therefore, a simple potency comparison is insufficient; a rigorous evaluation of selectivity and specific activity is essential to ensure the chosen tool compound aligns with the precise research objectives.

Quantitative Differentiation Guide for LRRK2-IN-8 Procurement


Comparative Potency of LRRK2-IN-8 Against Wild-Type and G2019S LRRK2

LRRK2-IN-8 inhibits both wild-type (wt) LRRK2 and the G2019S mutant with IC50 values below 10 nM, demonstrating a balanced, non-mutant-selective inhibitory profile . This contrasts with compounds like PF-06447475, which exhibits a slight preference for wt LRRK2 (IC50: 3 nM) over the G2019S mutant (IC50: 11 nM) , and MLi-2, a highly potent but non-mutant-selective inhibitor (IC50: 0.76 nM) [1].

Parkinson's Disease Kinase Inhibition Mutant-Selective Pharmacology

Selectivity Profile of LRRK2-IN-8 Against TYK2 and NUAK1 Kinases

In addition to its primary LRRK2 target, LRRK2-IN-8 inhibits TYK2 and NUAK1 with IC50 values in the range of 10–100 nM . This contrasts with highly selective LRRK2 inhibitors like MLi-2, which is reported to exhibit high selectivity across a broad kinase panel [1], and GNE-7915, which shows >100-fold selectivity against 187 kinases .

Kinase Selectivity Off-Target Effects JAK/STAT Signaling

Lack of Brain Penetration Data for LRRK2-IN-8 in Preclinical Models

No published data on the brain penetration or oral bioavailability of LRRK2-IN-8 are currently available. In contrast, several LRRK2 inhibitors such as MLi-2, GNE-7915, and PF-06447475 are well-characterized as brain-penetrant and orally bioavailable compounds [1]. For instance, PF-06447475 has demonstrated robust brain penetration and target engagement in vivo, with an IC50 of 20 nM for LRRK2 Ser1292 autophosphorylation in G2019S transgenic mice .

Blood-Brain Barrier CNS Drug Delivery Pharmacokinetics

Optimal Research Applications for LRRK2-IN-8


In Vitro Biochemical and Cellular Studies of LRRK2 Kinase Activity

LRRK2-IN-8 is best suited for in vitro kinase assays and cellular studies where its balanced potency against wild-type and G2019S LRRK2 is desired. Its activity profile (IC50 <10 nM for both forms) makes it a valuable tool for validating target engagement in recombinant enzyme assays or in cell lines expressing LRRK2. Researchers can use LRRK2-IN-8 to establish baseline inhibition of LRRK2 autophosphorylation or substrate phosphorylation in HEK293, SH-SY5Y, or primary neuronal cultures.

Comparative Studies Evaluating LRRK2 vs. TYK2/NUAK1 Pathway Crosstalk

Given its off-target inhibition of TYK2 and NUAK1 (IC50 10–100 nM) , LRRK2-IN-8 serves as a dual-purpose probe for investigating potential crosstalk between LRRK2 and JAK/STAT or AMPK-related signaling. Experiments can be designed to delineate LRRK2-specific effects by co-treatment with selective TYK2 or NUAK1 inhibitors, or by comparing LRRK2-IN-8 with a more selective LRRK2 inhibitor like MLi-2.

Initial Target Validation in LRRK2-Driven Disease Models

For early-stage target validation in Parkinson's disease research, LRRK2-IN-8 can be employed to establish proof-of-concept that LRRK2 inhibition modulates disease-relevant phenotypes in cellular models of synucleinopathy or mitochondrial dysfunction. Its potency against the G2019S mutant, a common genetic cause of PD, supports its use in isogenic cell lines or iPSC-derived neurons carrying this mutation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrrk2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.